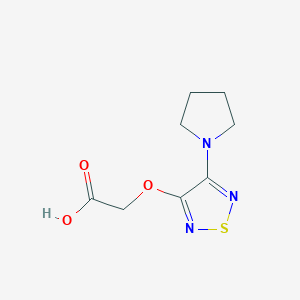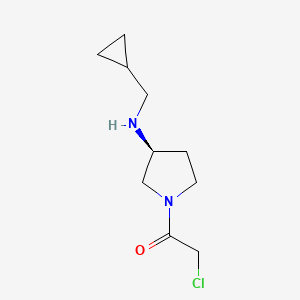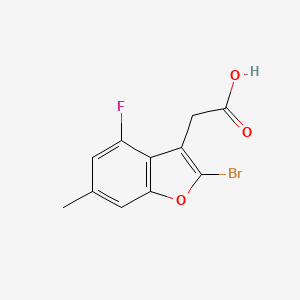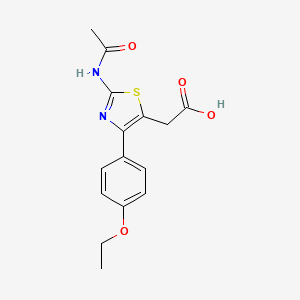
1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two methyl groups, a triazole ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine moiety and carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It can be employed in the study of biological pathways and interactions, particularly those involving triazole-containing compounds.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine moiety may interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its carboxylic acid functional group, which imparts unique chemical reactivity and potential for forming salts and esters. This functional group also enhances the compound’s solubility and bioavailability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(1,4-dimethylpiperidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-10(3-5-13(2)6-4-10)14-7-8(9(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
AVBZGYWPLWPLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


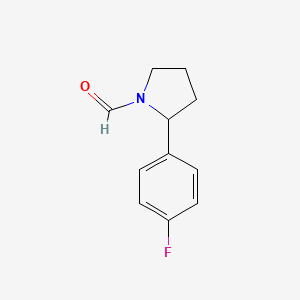
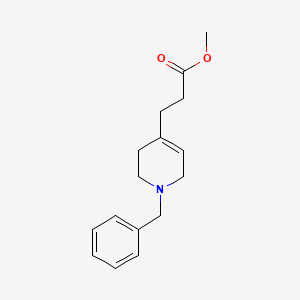
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
